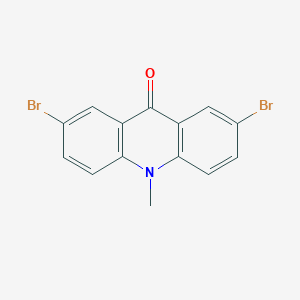

2,7-Dibromo-10-methylacridin-9(10H)-one

Description

BenchChem offers high-quality 2,7-Dibromo-10-methylacridin-9(10H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,7-Dibromo-10-methylacridin-9(10H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,7-dibromo-10-methylacridin-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Br2NO/c1-17-12-4-2-8(15)6-10(12)14(18)11-7-9(16)3-5-13(11)17/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVILQLLOKMSADY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Br)C(=O)C3=C1C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90348221 | |

| Record name | 9(10H)-Acridinone, 2,7-dibromo-10-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17014-39-0 | |

| Record name | 2,7-Dibromo-10-methyl-9(10H)-acridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17014-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9(10H)-Acridinone, 2,7-dibromo-10-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,7-Dibromo-10-methylacridin-9(10H)-one CAS number 17014-39-0

An In-Depth Technical Guide to 2,7-Dibromo-10-methylacridin-9(10H)-one (CAS: 17014-39-0): A Key Intermediate in Photocatalysis and Medicinal Chemistry

Introduction

2,7-Dibromo-10-methylacridin-9(10H)-one is a highly functionalized heterocyclic compound built upon the planar, electron-rich acridone scaffold. While not an end-product for therapeutic use, its true value lies in its role as a versatile and strategic chemical intermediate.[1] For researchers in synthetic chemistry and drug development, this molecule represents a critical starting point for the construction of sophisticated molecular tools, most notably acridinium-based photoredox catalysts. The acridone core itself has long been recognized for its prevalence in natural products and its wide-ranging biological activities, including anticancer and antimicrobial properties.[2][3] This guide provides a comprehensive technical overview of 2,7-Dibromo-10-methylacridin-9(10H)-one, detailing its properties, a plausible synthetic route, its primary application in the synthesis of photocatalysts, and its broader relevance to the field of drug discovery.

Part 1: Physicochemical Properties and Spectroscopic Characterization

The foundational step in utilizing any chemical intermediate is a thorough understanding of its physical and structural properties. These data points are crucial for reaction planning, purification, and quality control.

Key Physicochemical Data

The essential properties of 2,7-Dibromo-10-methylacridin-9(10H)-one are summarized below. This information is critical for handling, storage, and experimental design. For instance, the high melting point suggests a stable, crystalline solid at room temperature, and the molecular weight is fundamental for stoichiometric calculations in subsequent reactions.

| Property | Value | Reference(s) |

| CAS Number | 17014-39-0 | [1] |

| Molecular Formula | C₁₄H₉Br₂NO | [1] |

| Molecular Weight | 367.04 g/mol | [1] |

| Appearance | Powder or crystals | [1] |

| Melting Point | 287-291 °C | [1] |

| InChI Key | JVILQLLOKMSADY-UHFFFAOYSA-N | [1] |

| Storage Class | 11 (Combustible Solids) | [1] |

Analytical Characterization Profile

Confirming the identity and purity of 2,7-Dibromo-10-methylacridin-9(10H)-one is achieved through standard spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : This technique is used to identify the chemical environment of the hydrogen atoms. For this molecule, one would expect to see distinct signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons on the dibrominated rings. The symmetry of the 2,7-substitution pattern would simplify this region. A sharp singlet, integrating to three protons, would be expected in the upfield region (typically 3.5-4.5 ppm) for the N-methyl (N-CH₃) group.

-

¹³C NMR : This analysis reveals the carbon framework. Key expected signals include a resonance for the carbonyl carbon (C=O) in the downfield region (around 170-180 ppm), multiple signals for the aromatic carbons, and a signal for the N-methyl carbon (around 30-40 ppm). The carbons directly attached to the bromine atoms would show a characteristic shift.[4]

-

-

Mass Spectrometry (MS) : This is a critical tool for confirming the molecular weight. Using a technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), the mass spectrum would be expected to show a molecular ion peak cluster corresponding to the calculated mass (367.04 g/mol ). The distinctive isotopic pattern of two bromine atoms (¹⁹Br and ⁸¹Br) would provide unambiguous confirmation of the compound's elemental composition.[4]

-

Infrared (IR) Spectroscopy : IR spectroscopy identifies functional groups. The most prominent and diagnostically useful peak would be a strong absorption band corresponding to the carbonyl (C=O) stretch of the ketone group, typically found in the 1630-1680 cm⁻¹ region for this type of conjugated system.

Part 2: Synthesis and Mechanistic Considerations

While 2,7-Dibromo-10-methylacridin-9(10H)-one is commercially available, understanding its synthesis provides insight into its chemistry and potential impurities. A plausible and efficient route can be adapted from established methods for creating substituted acridones.[4][5] The classical approach involves an intramolecular Friedel-Crafts-type cyclization of an N-phenylanthranilic acid derivative.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-stage process starting from commercially available materials. The causality for this approach is rooted in its reliability and the use of well-understood, high-yielding reactions.

Caption: Proposed synthetic workflow for 2,7-Dibromo-10-methylacridin-9(10H)-one.

Detailed Experimental Protocol (Hypothetical)

This protocol is a self-validating system, incorporating in-process checks and standard purification methods to ensure the integrity of the final product.

Step 1: Synthesis of 2-(4-Bromophenylamino)-5-bromobenzoic acid

-

Rationale : The Ullmann condensation is a classic and robust method for forming C-N bonds to construct the diarylamine backbone. Copper catalysis is essential for this transformation.

-

To a round-bottom flask, add 2-chloro-5-bromobenzoic acid (1.0 eq), 4-bromoaniline (1.1 eq), anhydrous potassium carbonate (2.5 eq), and a catalytic amount of copper(I) oxide (0.1 eq).

-

Add a high-boiling point solvent such as N,N-Dimethylformamide (DMF).

-

Heat the mixture to reflux (approx. 140-150 °C) under a nitrogen atmosphere for 12-24 hours.

-

In-process check : Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Cool the reaction mixture, pour it into water, and acidify with concentrated HCl to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to yield the crude diarylamine intermediate.

Step 2: Synthesis of 2,7-Dibromo-9(10H)-acridone

-

Rationale : An acid-catalyzed intramolecular cyclization is required to form the tricyclic acridone core. Polyphosphoric acid (PPA) or concentrated sulfuric acid acts as both the catalyst and a dehydrating agent.

-

Add the crude 2-(4-Bromophenylamino)-5-bromobenzoic acid from Step 1 to an excess of polyphosphoric acid.

-

Heat the mixture to 130-150 °C for 2-4 hours. The solution should become deeply colored.

-

In-process check : Monitor by TLC (dissolving a small aliquot in a suitable solvent).

-

Carefully pour the hot mixture onto crushed ice with vigorous stirring.

-

The resulting precipitate is the acridone product. Filter the solid, wash thoroughly with water and then with a sodium bicarbonate solution to neutralize any residual acid.

-

Dry the solid under vacuum.

Step 3: Synthesis of 2,7-Dibromo-10-methylacridin-9(10H)-one

-

Rationale : N-alkylation of the acridone nitrogen is the final step. A strong base like sodium hydride (NaH) is used to deprotonate the N-H group, forming a nucleophilic anion that readily reacts with a methylating agent like methyl iodide (MeI) or dimethyl sulfate (DMS).

-

Suspend the 2,7-Dibromo-9(10H)-acridone from Step 2 in anhydrous DMF under a nitrogen atmosphere.

-

Cool the suspension in an ice bath and carefully add sodium hydride (1.2 eq) portion-wise.

-

Stir the mixture for 30-60 minutes at room temperature until hydrogen evolution ceases.

-

Cool the mixture again and add methyl iodide (1.5 eq) dropwise.

-

Allow the reaction to stir at room temperature overnight.

-

Purification : Quench the reaction by slowly adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the final, pure compound.

Part 3: Core Application - A Gateway to Acridinium Photocatalysts

The primary application of 2,7-Dibromo-10-methylacridin-9(10H)-one is its use as a precursor for synthesizing 9-aryl- or 9-alkyl-acridinium salts. These salts are powerful organic photoredox catalysts, capable of harnessing visible light to drive a wide range of challenging chemical transformations that are of paramount importance in modern drug discovery. The bromine atoms at the 2 and 7 positions offer handles for further functionalization or can be used to tune the electronic properties of the final catalyst.

Logical Progression to Active Catalyst

The transformation from the stable acridone to the highly reactive acridinium catalyst is a key conceptual leap. It involves converting the C=O carbonyl group into a new C-C bond and establishing a positive charge on the central nitrogen atom, which is essential for its photocatalytic activity.

Caption: Conversion of the acridone intermediate to an active acridinium photocatalyst.

Representative Protocol: Synthesis of a 9-Aryl Acridinium Salt

This protocol outlines a general procedure for converting the title compound into a functional photocatalyst.

-

Rationale : A Grignard reaction is a highly effective method for forming a carbon-carbon bond at the electrophilic carbonyl carbon of the acridone.

-

Prepare a Grignard reagent (e.g., Phenylmagnesium bromide) or use a commercially available solution (3.0 eq) in an anhydrous solvent like THF.

-

In a separate flame-dried flask under nitrogen, dissolve 2,7-Dibromo-10-methylacridin-9(10H)-one (1.0 eq) in anhydrous THF.

-

Slowly add the Grignard reagent to the acridone solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Rationale for Workup : The subsequent steps aim to quench the reaction, dehydrate the intermediate tertiary alcohol, and isolate the resulting acridinium salt.

-

Carefully quench the reaction by adding a strong acid (e.g., tetrafluoroboric acid, HBF₄, or perchloric acid, HClO₄) in an aqueous solution. This protonates the intermediate alkoxide and catalyzes the elimination of water to form the stable, aromatic acridinium cation.

-

The acridinium salt, often possessing a tetrafluoroborate or perchlorate counter-anion, will typically precipitate from the solution.

-

Collect the solid by filtration, wash with a non-polar solvent (like diethyl ether) to remove organic impurities, and dry under vacuum.

-

Validation : The final product should be characterized by NMR and MS to confirm its structure and by UV-Vis spectroscopy to determine its absorption properties, which are critical for its function as a photocatalyst.

Part 4: Relevance in Drug Discovery and Development

For professionals in drug development, understanding the utility of key intermediates is crucial for innovation in molecular synthesis. 2,7-Dibromo-10-methylacridin-9(10H)-one is not a therapeutic agent itself, but its derivatives are enabling tools that accelerate the discovery of new medicines.

Caption: Role of the acridone intermediate in the drug discovery pipeline.

-

Enabling Complex Synthesis : Acridinium photocatalysts are particularly valued for their high oxidizing power in their excited state. This allows them to perform difficult chemical transformations under mild conditions, such as C-H functionalization, which enables chemists to modify complex molecules late in a synthetic sequence. This "late-stage functionalization" is a powerful strategy in drug discovery for rapidly generating analogues of a lead compound to optimize its pharmacological properties.

-

Access to Novel Chemical Space : By facilitating reactions that are difficult or impossible with traditional thermal methods, these catalysts provide access to novel molecular architectures, expanding the pool of potential drug candidates.

-

The Acridone Pharmacophore : Beyond its role as a catalyst precursor, the acridone skeleton itself is a "privileged structure" in medicinal chemistry. Acridone derivatives have been investigated for a wide array of therapeutic applications, leveraging mechanisms that include DNA intercalation and enzyme inhibition.[2] Therefore, synthetic routes starting from 2,7-Dibromo-10-methylacridin-9(10H)-one can also be directed toward creating new libraries of potentially bioactive acridone-based compounds.

Conclusion

2,7-Dibromo-10-methylacridin-9(10H)-one, CAS 17014-39-0, is far more than a simple catalog chemical. It is a strategically designed building block that serves as a crucial entry point into the world of acridinium photoredox catalysis. Its stable, well-characterized structure allows for reliable transformation into highly reactive catalysts that are at the forefront of modern synthetic organic chemistry. For researchers and scientists in the pharmaceutical industry, this compound represents a key enabler—a foundational piece for developing the innovative synthetic methods required to build the complex and effective medicines of the future.

References

-

Smith, K., & El-Hiti, G. A. (2024). Synthesis of several 2,7-dibromoacridine derivatives, including 4-[2-(succinimidyloxycarbonyl)ethyl]phenyl 2,7-dibromo-10-methylacridinium-9-carboxylate trifluoromethanesulfonate . Arkivoc, 2024(1), 202412307. Available at: [Link]

-

CAS Common Chemistry . American Chemical Society. [Link]

-

Nadaraj, V., Kalaivani, S., & Thamarai Selvi, S. (2006). An efficient synthesis of 9(10H)-acridinones under microwaves . Indian Journal of Chemistry - Section B, 45B, 1018-1021. Available at: [Link]

- Bala, S., et al. (2011). SYNTHESES AND BIOLOGICAL STUDIES OF NOVEL 9(10H)-ACRIDONE DERIVATIVES. Acta Poloniae Pharmaceutica - Drug Research, 68(2), 209-216.

-

9(10H)-Acridinone, 10-methyl- . NIST WebBook. [Link]

-

Synthesis of compounds containing 9(10H)-Acridone . ResearchGate. [Link]

-

Li, J., et al. (2020). Acridin-9(10H)-one based thermally activated delayed fluorescence material: simultaneous optimization of RISC and radiation processes to boost luminescence efficiency . Journal of Materials Chemistry C, 8(12), 4163-4171. Available at: [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 2,7-Dibromo-10-methylacridone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 2,7-Dibromo-10-methylacridone, a key intermediate in the synthesis of acridinium-based photocatalysts.[1] This document consolidates essential data on its chemical identity, and known physical characteristics, and outlines detailed methodologies for its synthesis and purification. While experimental spectroscopic and crystallographic data remain elusive in publicly accessible literature, this guide furnishes predicted spectral data and discusses the theoretical basis for its structural and electronic properties. This guide is intended to be a valuable resource for researchers utilizing 2,7-Dibromo-10-methylacridone, enabling a deeper understanding of its behavior in various experimental settings.

Chemical and Physical Properties

2,7-Dibromo-10-methylacridone is a polycyclic aromatic compound with a central acridone core, substituted with two bromine atoms and an N-methyl group. These structural features significantly influence its physical and chemical behavior.

Identification and General Properties

A summary of the fundamental properties of 2,7-Dibromo-10-methylacridone is presented in the table below.

| Property | Value | Source(s) |

| Chemical Name | 2,7-Dibromo-10-methylacridone | N/A |

| CAS Number | 17014-39-0 | [2] |

| Molecular Formula | C₁₄H₉Br₂NO | [2] |

| Molecular Weight | 367.04 g/mol | [2] |

| Appearance | Powder or crystals | [3] |

| Melting Point | 287-291 °C | [3] |

Solubility Profile

Experimental Protocol for Solubility Determination:

A standardized method to experimentally determine the solubility of 2,7-Dibromo-10-methylacridone involves the following steps:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexanes).

-

Saturated Solution Preparation: In a series of vials, add a known excess amount of 2,7-Dibromo-10-methylacridone to a fixed volume of each solvent at a constant temperature (e.g., 25 °C).

-

Equilibration: Agitate the vials for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge or filter the solutions to remove any undissolved solid.

-

Quantification: Analyze a known volume of the clear supernatant using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), to determine the concentration of the dissolved compound.

-

Calculation: Express the solubility in terms of g/100 mL or mol/L.

Caption: Workflow for experimental solubility determination.

Spectroscopic and Structural Characterization

Spectroscopic data is fundamental for the structural elucidation and purity assessment of a chemical compound. While experimental spectra for 2,7-Dibromo-10-methylacridone are not widely published, this section provides an overview of the expected spectral characteristics based on its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. The key expected signals are:

-

A singlet for the N-methyl protons.

-

A series of signals in the aromatic region corresponding to the six protons on the acridone core. The bromine substitution at positions 2 and 7 will influence the chemical shifts and coupling patterns of the aromatic protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon environments. Key expected signals include:

-

A signal for the N-methyl carbon.

-

Signals for the carbonyl carbon and the quaternary carbons of the acridone skeleton.

-

Signals for the methine carbons in the aromatic rings, with those directly bonded to bromine atoms showing characteristic shifts.

Infrared (IR) Spectroscopy

The IR spectrum of 2,7-Dibromo-10-methylacridone will be characterized by several key absorption bands corresponding to its functional groups:

-

C=O Stretch: A strong absorption band is expected in the region of 1630-1680 cm⁻¹ due to the carbonyl group of the acridone system.

-

C-N Stretch: A stretching vibration for the tertiary amine within the ring system.

-

C-Br Stretch: Absorptions corresponding to the carbon-bromine bonds are expected in the fingerprint region.

-

Aromatic C-H and C=C Stretches: Multiple bands characteristic of the aromatic rings.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (367.04 g/mol ). Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments. The natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br) is nearly 1:1, leading to a distinctive M:M+2:M+4 peak ratio of approximately 1:2:1 for fragments containing two bromine atoms. The fragmentation pattern will likely involve the loss of the methyl group, carbon monoxide, and bromine atoms.

Crystallographic Data

As of the time of this guide, the single-crystal X-ray structure of 2,7-Dibromo-10-methylacridone has not been reported in the Cambridge Structural Database (CSD). A crystal structure analysis would provide definitive information on its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions. Such data is invaluable for understanding its packing arrangement and for computational modeling studies.

Experimental Protocol for Single Crystal Growth:

Growing single crystals suitable for X-ray diffraction can be achieved through various methods, with slow evaporation being a common technique.

-

Solvent Selection: Choose a solvent or a mixture of solvents in which the compound has moderate solubility.

-

Solution Preparation: Prepare a nearly saturated solution of 2,7-Dibromo-10-methylacridone in the chosen solvent system at a slightly elevated temperature.

-

Filtration: Filter the warm solution to remove any particulate matter.

-

Slow Evaporation: Allow the solvent to evaporate slowly and undisturbed at a constant temperature. This can be achieved by covering the container with a perforated film or by placing it in a larger, sealed container with a less volatile anti-solvent.

-

Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the solution.

Caption: General workflow for single crystal growth by slow evaporation.

Synthesis and Purification

A reliable synthesis and purification protocol is essential for obtaining high-purity 2,7-Dibromo-10-methylacridone for research purposes. The most common synthetic route involves a two-step process starting from 9(10H)-acridone.

Synthesis Protocol

Step 1: N-Methylation of 9(10H)-Acridone

-

To a suspension of 9(10H)-acridone and a suitable base (e.g., sodium hydride or potassium carbonate) in an anhydrous polar aprotic solvent (e.g., DMF or acetone), add a methylating agent (e.g., methyl iodide or dimethyl sulfate) dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 10-methylacridone.

Step 2: Bromination of 10-Methylacridone

-

Dissolve 10-methylacridone in a suitable solvent, such as acetic acid.[4]

-

Add a solution of bromine in the same solvent dropwise to the solution of 10-methylacridone at room temperature or with gentle heating.

-

Stir the reaction mixture until the desired dibrominated product is formed (monitored by TLC or LC-MS).

-

After the reaction is complete, pour the mixture into a large volume of water to precipitate the crude product.

-

Collect the solid by filtration, wash thoroughly with water, and dry.

Purification

The crude 2,7-Dibromo-10-methylacridone can be purified by recrystallization from a suitable solvent system (e.g., ethanol/DMF) or by column chromatography on silica gel using a mixture of a non-polar and a polar solvent (e.g., hexanes/ethyl acetate) as the eluent. The purity of the final product should be confirmed by melting point determination and spectroscopic analysis.

Safety Information

2,7-Dibromo-10-methylacridone is classified as a combustible solid.[2] It is important to handle this compound with appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For more detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.[5][6][7][8]

Applications

2,7-Dibromo-10-methylacridone serves as a versatile building block in organic synthesis. Its primary application is as a key intermediate in the preparation of various acridinium-based photocatalysts.[1] The bromine atoms at the 2 and 7 positions provide reactive sites for further functionalization through cross-coupling reactions, allowing for the synthesis of a wide range of derivatives with tailored electronic and photophysical properties.

Conclusion

This technical guide has summarized the key physical properties of 2,7-Dibromo-10-methylacridone. While a solid foundation of its chemical identity and some physical characteristics exists, there is a clear need for further experimental investigation to fully characterize this important compound. Specifically, detailed solubility studies, the acquisition of experimental spectroscopic data (NMR, IR, and MS), and a single-crystal X-ray structure determination would be highly beneficial to the scientific community. The protocols outlined in this guide provide a framework for obtaining this critical information, which will undoubtedly facilitate the expanded use of 2,7-Dibromo-10-methylacridone in the development of novel photocatalysts and other advanced materials.

References

[2] MilliporeSigma. 2,7-Dibromo-10-methylacridone = 95 17014-39-0. Cardiff University. Synthesis of several 2,7-dibromoacridine derivatives, including 4-[2- (succinimidyloxycarbonyl)ethyl]phenyl 2,7-dibromo-10-methylacridinium-9- carboxylate trifluoromethanesulfonate - -ORCA. [5] Fisher Scientific. SAFETY DATA SHEET. Royal Society of Chemistry. . [6] TCI Chemicals. SAFETY DATA SHEET. [7] ChemScene. Safety Data Sheet. NP-MRD. 13C NMR Spectrum (1D, 126 MHz, D2O, predicted) (NP0010071). [9] The Royal Society of Chemistry. SUPPLEMENTARY INFORMATION. [8] Fisher Scientific. SAFETY DATA SHEET. [10] SUPPORTING MATERIALS. [11] ACG Publications. Records of Natural Products-SI. NP-MRD. 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0267555). Sigma-Aldrich. 2,7-Dibromo-10-methylacridone = 95 17014-39-0. [12] Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [13] Restek. Solubility for Common Extractable Compounds. [14] Interpretation of mass spectra. [15] Table of Characteristic IR Absorptions. [16] MSU chemistry. Mass Spectrometry. [3] Sigma-Aldrich. 2,7-Dibromo-10-methylacridone = 95 17014-39-0. [17] Solubility Chart. [18] Sigma-Aldrich. 2,7-Dibromo-10-methylacridone = 95 17014-39-0. [19] Royal Society of Chemistry. Copy of 1H NMR and 13C NMR spectra Electronic Supplementary Material (ESI) for ChemComm. [1] ResearchGate. (PDF) Synthesis of several 2,7-dibromoacridine derivatives, including 4-[2-(succinimidyloxycarbonyl)ethyl]phenyl 2,7-dibromo-10-methylacridinium-9-carboxylate trifluoromethanesulfonate. [20] Michigan State University. X-Ray Crystallography Laboratory Department of Chemistry. [21] PubChem. N-Methylacridone | C14H11NO | CID 69751. [22] ResearchGate. X-ray structure of compounds 2, 3 and 7 | Download Scientific Diagram. [23] X-ray Structure Analysis Online. X-ray Structure Analysis Online - Volume 22, Number 5. Sigma-Aldrich. 2,7-Dibromoacridone 10352-14-4. [24] BLD Pharm. 2635339-83-0|2,7-Dibromo-9-mesityl-10-methylacridin-10-ium tetrafluoroborate|BLD Pharm.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2,7-Dibromo-10-methylacridone = 95 17014-39-0 [sigmaaldrich.com]

- 3. 2,7-Dibromo-10-methylacridone = 95 17014-39-0 [sigmaaldrich.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. fishersci.com [fishersci.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. chemscene.com [chemscene.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. rsc.org [rsc.org]

- 10. thno.org [thno.org]

- 11. acgpubs.org [acgpubs.org]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 14. uni-saarland.de [uni-saarland.de]

- 15. uanlch.vscht.cz [uanlch.vscht.cz]

- 16. Mass Spectrometry [www2.chemistry.msu.edu]

- 17. admission.mug.edu.pl [admission.mug.edu.pl]

- 18. 2,7-Dibromo-10-methylacridone = 95 17014-39-0 [sigmaaldrich.com]

- 19. rsc.org [rsc.org]

- 20. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 21. N-Methylacridone | C14H11NO | CID 69751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. X-ray Structure Analysis Online - Volume 22, Number 5 [jsac.or.jp]

- 24. 2635339-83-0|2,7-Dibromo-9-mesityl-10-methylacridin-10-ium tetrafluoroborate|BLD Pharm [bldpharm.com]

2,7-dibromo-N-methylacridone molecular structure and weight

Topic: 2,7-Dibromo-N-methylacridone Molecular Structure and Weight Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Structural Architecture, Synthesis Protocols, and Material Applications[1]

Executive Technical Summary

2,7-Dibromo-N-methylacridone (CAS: 17014-39-0) is a critical heterocyclic building block utilized primarily in the synthesis of high-performance organic semiconductors and photoredox catalysts. Structurally, it consists of a planar acridone core functionalized with two bromine atoms at the 2 and 7 positions and a methyl group on the central nitrogen (position 10).

Its significance lies in its role as the immediate precursor to 9-mesityl-10-methylacridinium salts (Fukuzumi catalysts), which are potent oxidizing photocatalysts used in organic synthesis. Additionally, the molecule serves as a scaffold for Thermally Activated Delayed Fluorescence (TADF) emitters in OLED technology due to its high triplet energy and rigid geometry.

Molecular Specifications & Properties[1]

The following data consolidates physical and chemical parameters essential for stoichiometric calculations and material handling.

| Parameter | Specification |

| IUPAC Name | 2,7-Dibromo-10-methylacridin-9(10H)-one |

| Common Name | 2,7-Dibromo-N-methylacridone |

| CAS Registry Number | 17014-39-0 |

| Molecular Formula | C₁₄H₉Br₂NO |

| Molecular Weight | 367.04 g/mol |

| Exact Mass | 366.9031 Da |

| Appearance | Yellow crystalline powder |

| Melting Point | 287–291 °C |

| Solubility | Soluble in CHCl₃, CH₂Cl₂, DMSO; Insoluble in Water, Hexane |

2.1 Mass Spectrometry Isotope Pattern

Due to the presence of two bromine atoms, the mass spectrum exhibits a characteristic 1:2:1 isotope pattern for the molecular ion cluster:

-

M+ (⁷⁹Br, ⁷⁹Br): ~365

-

M+2 (⁷⁹Br, ⁸¹Br): ~367 (Base Peak)

-

M+4 (⁸¹Br, ⁸¹Br): ~369

Structural Analysis & Electronic Architecture

The molecule features a tricyclic aromatic system. The carbonyl group at C9 and the methylated nitrogen at N10 create a push-pull electronic system, though the electron-withdrawing bromine atoms at C2 and C7 modulate the electron density of the outer rings.

3.1 Structural Connectivity Diagram

The following diagram illustrates the core connectivity and numbering scheme.

Strategic Synthesis Protocols

Researchers typically employ one of two primary routes. Route A is preferred for scale-up due to the commercial availability of 2,7-dibromoacridone. Route B is useful when starting from the unfunctionalized acridone core.

4.1 Route A: N-Methylation of 2,7-Dibromoacridone (Primary Method)

This protocol utilizes a standard Sₙ2 reaction to install the methyl group.

Reagents:

-

Precursor: 2,7-Dibromoacridone (1.0 eq)

-

Electrophile: Methyl Iodide (MeI) (1.5–2.0 eq)

-

Base: Sodium Hydride (NaH) (60% dispersion, 1.2 eq) OR Potassium Carbonate (K₂CO₃) (3.0 eq)

-

Solvent: Anhydrous DMF or Acetone

Step-by-Step Protocol:

-

Activation: In a flame-dried round-bottom flask under Argon, dissolve 2,7-dibromoacridone in anhydrous DMF (0.1 M concentration).

-

Deprotonation: Cool to 0°C. Add NaH portion-wise. Stir for 30 minutes until gas evolution ceases and the solution turns a deep yellow/orange (formation of the acridonate anion).

-

Alkylation: Add Methyl Iodide dropwise via syringe.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (SiO₂; Hexane:EtOAc 7:3).

-

Work-up: Quench carefully with water. The product typically precipitates. Filter the solid, wash with water and cold methanol.

-

Purification: Recrystallize from Chloroform/Ethanol or perform flash chromatography if necessary.

4.2 Route B: Bromination of N-Methylacridone

This route is viable if 2,7-dibromoacridone is unavailable.

-

Methylation: React Acridone with MeI/NaH to yield N-Methylacridone.

-

Bromination: Treat N-Methylacridone with molecular Bromine (Br₂) in Glacial Acetic Acid at reflux. The 2 and 7 positions are the most nucleophilic sites, ensuring regioselectivity.

4.3 Synthesis Workflow Diagram

Characterization Framework (QA/QC)

To validate the structure, the following spectroscopic signatures must be confirmed.

5.1 Proton NMR (¹H NMR)

Solvent: CDCl₃, 400 MHz The molecule possesses C₂v symmetry, simplifying the spectrum.

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| 8.45 ppm | Doublet (J ≈ 2.5 Hz) | 2H | H-1, H-8 (Ortho to C=O) |

| 7.75 ppm | Doublet of Doublets | 2H | H-3, H-6 (Ortho to Br) |

| 7.30 ppm | Doublet (J ≈ 9.0 Hz) | 2H | H-4, H-5 (Ortho to N) |

| 3.85 ppm | Singlet | 3H | N-CH₃ |

Note: Shifts are approximate and may vary slightly based on concentration and trace acid presence.

5.2 Carbon NMR (¹³C NMR)

Key peaks to identify:

-

Carbonyl (C=O): ~176 ppm.

-

C-Br: ~115–118 ppm (Upfield aromatic signal).

-

N-Methyl: ~33–35 ppm.

Applications in Advanced Materials

6.1 Photocatalysis (Fukuzumi Catalyst Precursor)

2,7-Dibromo-N-methylacridone is the direct precursor to 9-mesityl-10-methylacridinium derivatives. By reacting the ketone (C9) with a mesityl Grignard reagent followed by acid dehydration, the acridinium salt is formed. The bromine handles at positions 2 and 7 allow for further functionalization (via Suzuki or Buchwald-Hartwig coupling) to tune the redox potential of the photocatalyst.

6.2 Organic Electronics (OLEDs)

In the field of Organic Light-Emitting Diodes, this molecule serves as a rigid acceptor unit.

-

TADF Emitters: The bromine atoms can be substituted with electron-rich donors (e.g., carbazoles) to create Donor-Acceptor-Donor (D-A-D) architectures that exhibit Thermally Activated Delayed Fluorescence.

-

Stability: The N-methyl group prevents H-bonding aggregation, improving film morphology in solution-processed devices.

References

-

Sigma-Aldrich. "2,7-Dibromo-10-methylacridone Product Specification." Merck KGaA. Link

-

Smith, K., & El-Hiti, G. A. (2024).[1] "Synthesis of several 2,7-dibromoacridine derivatives..." Arkivoc, 2024(1), 202412307.[1][2] Link

-

RSC Advances. "Synthesis of 2,7-Diamine substituted acridone derivatives." Royal Society of Chemistry.[3] Link

-

PubChem. "N-Methylacridone Compound Summary." National Library of Medicine. Link

-

BenchChem. "Application Notes for Polymer Synthesis Using 2,7-Dibromo-derivatives." Link

Sources

solubility of 2,7-Dibromo-10-methylacridin-9(10H)-one in organic solvents

An In-Depth Technical Guide to the Solubility of 2,7-Dibromo-10-methylacridin-9(10H)-one in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility of 2,7-Dibromo-10-methylacridin-9(10H)-one, a key intermediate in the synthesis of acridinium-based photocatalysts and a molecule of interest in medicinal chemistry.[1][2] While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide offers a foundational understanding of its expected solubility profile based on the known characteristics of the parent acridone scaffold and its derivatives. Furthermore, a detailed, step-by-step experimental protocol is provided to enable researchers to systematically determine the solubility of this compound in a range of common organic solvents. This guide is intended to be an essential resource for scientists working with 2,7-Dibromo-10-methylacridin-9(10H)-one, facilitating its effective use in synthesis, purification, and formulation development.

Introduction to 2,7-Dibromo-10-methylacridin-9(10H)-one: A Molecule of Significant Interest

2,7-Dibromo-10-methylacridin-9(10H)-one is a halogenated derivative of N-methylacridone. The acridone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antibacterial, and antiviral properties.[2][3][4] The specific compound, 2,7-Dibromo-10-methylacridin-9(10H)-one, serves as a versatile intermediate in the synthesis of more complex molecules, particularly acridinium-based photocatalysts.[1]

The solubility of a compound is a critical physicochemical parameter that influences its reactivity, purification, formulation, and bioavailability.[5][6] A thorough understanding of the solubility of 2,7-Dibromo-10-methylacridin-9(10H)-one in various organic solvents is therefore paramount for its effective application in both research and development settings.

Table 1: Physicochemical Properties of 2,7-Dibromo-10-methylacridin-9(10H)-one

| Property | Value | Source |

| Molecular Formula | C₁₄H₉Br₂NO | [1] |

| Molecular Weight | 367.04 g/mol | [1] |

| Appearance | Powder or crystals | [1] |

| Melting Point | 287-291 °C | [1] |

| CAS Number | 17014-39-0 | [1] |

The Acridone Scaffold and Predicted Solubility Behavior

The solubility of an organic compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[7] The acridone nucleus is a relatively nonpolar, planar heterocyclic system. The parent acridone is known to be insoluble in water, benzene, chloroform, and ethanol.[3][8] However, acridone derivatives tend to be more soluble in mildly polar organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[9]

The structure of 2,7-Dibromo-10-methylacridin-9(10H)-one features several key functionalities that will influence its solubility:

-

The Acridone Core: The large, hydrophobic aromatic system suggests poor solubility in highly polar solvents like water.

-

The Carbonyl Group: The ketone group introduces some polarity, potentially allowing for dipole-dipole interactions with polar aprotic solvents.

-

The N-Methyl Group: The methyl group is nonpolar and contributes to the overall lipophilicity of the molecule.

-

The Bromo Substituents: The two bromine atoms are large and electron-withdrawing. Their presence increases the molecular weight and is expected to decrease solubility due to stronger intermolecular forces in the solid state.[10]

Based on these structural features, it is predicted that 2,7-Dibromo-10-methylacridin-9(10H)-one will exhibit low solubility in polar protic solvents (e.g., water, methanol) and nonpolar aliphatic solvents (e.g., hexane). It is likely to have moderate to good solubility in polar aprotic solvents (e.g., DMSO, DMF, THF) and chlorinated solvents (e.g., dichloromethane, chloroform).

Experimental Protocol for Determining the Solubility of 2,7-Dibromo-10-methylacridin-9(10H)-one

The following is a systematic, qualitative, and semi-quantitative protocol for determining the solubility of 2,7-Dibromo-10-methylacridin-9(10H)-one in a range of organic solvents. This protocol is adapted from standard organic chemistry laboratory procedures.[11][12][13]

Materials and Equipment

-

2,7-Dibromo-10-methylacridin-9(10H)-one

-

A selection of organic solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, tetrahydrofuran (THF), dimethylformamide (DMF), dimethyl sulfoxide (DMSO), hexane, toluene)

-

Small test tubes or vials

-

Vortex mixer

-

Analytical balance

-

Spatula

-

Pipettes

-

Filtration apparatus (e.g., syringe filters)

-

Heating block or water bath (optional)

-

UV-Vis spectrophotometer (for quantitative analysis)

Experimental Workflow

The following diagram illustrates the decision-making process for the solubility testing of an unknown organic compound.

Caption: A flowchart of the qualitative solubility testing protocol.

Step-by-Step Procedure

-

Sample Preparation: Accurately weigh approximately 1-5 mg of 2,7-Dibromo-10-methylacridin-9(10H)-one into a small, dry test tube or vial.

-

Solvent Addition: Add 0.5 mL of the first test solvent to the test tube.

-

Mixing: Vigorously mix the contents using a vortex mixer for at least 30 seconds.

-

Observation: Visually inspect the mixture. A compound is considered soluble if it completely dissolves to form a clear, homogeneous solution. If the compound has not dissolved, it is considered insoluble . If some solid remains but a significant portion appears to have dissolved, it can be classified as sparingly soluble or partially soluble .

-

Incremental Solvent Addition: If the compound is insoluble after the initial 0.5 mL, add another 0.5 mL of the solvent and repeat the mixing and observation steps. Continue this process up to a total of 3 mL.

-

Heating (Optional): If the compound remains insoluble at room temperature, gently heat the mixture in a water bath or on a heating block to observe if solubility increases with temperature. Record any changes.

-

Record Keeping: Meticulously record the observations for each solvent, noting whether the compound was soluble, sparingly soluble, or insoluble, and at what approximate concentration.

-

Systematic Solvent Testing: Repeat this procedure for a range of solvents with varying polarities. A suggested order is:

-

Water (highly polar, protic)

-

Methanol (polar, protic)

-

Ethanol (polar, protic)

-

Acetone (polar, aprotic)

-

Ethyl Acetate (moderately polar, aprotic)

-

Dichloromethane (nonpolar, aprotic)

-

Chloroform (nonpolar, aprotic)

-

Tetrahydrofuran (THF) (moderately polar, aprotic)

-

Dimethylformamide (DMF) (highly polar, aprotic)

-

Dimethyl Sulfoxide (DMSO) (highly polar, aprotic)

-

Toluene (nonpolar, aromatic)

-

Hexane (nonpolar, aliphatic)

-

Quantitative Solubility Determination (Optional)

For a more precise determination of solubility, a saturated solution can be prepared and the concentration of the dissolved solute measured, often by UV-Vis spectrophotometry.

-

Prepare a Saturated Solution: Add an excess amount of 2,7-Dibromo-10-methylacridin-9(10H)-one to a known volume of the desired solvent in a sealed vial.

-

Equilibrate: Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

Separate the Solid and Liquid Phases: Allow the undissolved solid to settle, then carefully filter the supernatant through a syringe filter to remove any suspended particles.

-

Analyze the Supernatant: Dilute a known aliquot of the filtered saturated solution with a suitable solvent and measure its absorbance at the λmax of 2,7-Dibromo-10-methylacridin-9(10H)-one.

-

Calculate Concentration: Use a pre-determined calibration curve to calculate the concentration of the compound in the saturated solution. This concentration represents the solubility of the compound in that solvent at that temperature.

Data Presentation and Interpretation

The results of the qualitative and semi-quantitative solubility tests should be compiled into a clear and concise table for easy comparison.

Table 2: Expected and Experimental Solubility of 2,7-Dibromo-10-methylacridin-9(10H)-one

| Solvent | Polarity Index | Solvent Type | Predicted Solubility | Experimental Observation |

| Water | 10.2 | Polar, Protic | Insoluble | To be determined |

| Methanol | 5.1 | Polar, Protic | Sparingly Soluble | To be determined |

| Ethanol | 4.3 | Polar, Protic | Sparingly Soluble | To be determined |

| DMSO | 7.2 | Polar, Aprotic | Soluble | To be determined |

| DMF | 6.4 | Polar, Aprotic | Soluble | To be determined |

| Acetone | 5.1 | Polar, Aprotic | Moderately Soluble | To be determined |

| THF | 4.0 | Moderately Polar, Aprotic | Moderately Soluble | To be determined |

| Dichloromethane | 3.1 | Nonpolar, Aprotic | Moderately Soluble | To be determined |

| Chloroform | 4.1 | Nonpolar, Aprotic | Moderately Soluble | To be determined |

| Toluene | 2.4 | Nonpolar, Aromatic | Sparingly Soluble | To be determined |

| Hexane | 0.1 | Nonpolar, Aliphatic | Insoluble | To be determined |

Implications for Research and Development

The solubility profile of 2,7-Dibromo-10-methylacridin-9(10H)-one will have significant implications for its practical application:

-

Reaction Conditions: The choice of solvent for chemical reactions involving this compound will be dictated by its solubility. A solvent in which the compound is at least sparingly soluble will be necessary for efficient reaction kinetics.

-

Purification: Recrystallization, a common method for purifying solid organic compounds, relies on a significant difference in solubility at high and low temperatures. The data gathered from the experimental protocol will inform the selection of an appropriate solvent system for recrystallization.

-

Chromatography: In chromatographic separations, the choice of the mobile phase will depend on the solubility of the compound and its affinity for the stationary phase.

-

Drug Development: For any potential therapeutic applications of derivatives of this compound, solubility is a key determinant of bioavailability. Poor aqueous solubility can be a major hurdle in drug development.[2]

Conclusion

References

-

Procedure for Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

-

Solubility of Organic Compounds: Principle and Examples 2026. (2026, February 1). chemistrysh.com. Retrieved from [Link]

-

Solubility test for Organic Compounds. (2024, September 24). Retrieved from [Link]

-

Acridone | Solubility of Things. (n.d.). Retrieved from [Link]

-

Solubility. (n.d.). Chemistry Online @ UTSC. Retrieved from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]

- Kumari, M., & Singh, R. K. (2011). Chemistry of Acridone and its analogues: A review. Journal of Chemical and Pharmaceutical Research, 3(1), 217-230.

-

2,7-Dibromo-9-mesityl-10-methylacridin-10-ium tetrafluoroborate. (n.d.). PubChem. Retrieved from [Link]

- Sharma, B. K., Shaikh, A. M., Agarwal, N., & Kamble, R. M. (2015). Synthesis, Photophysical and Electrochemical Studies of Acridone-Amine based Donor-Acceptors for Hole Transport Materials. RSC Advances, 5(115), 95133-95141.

- Al-Attar, H. A. A. (2022). Solvent Effect on the spectral and photophysical properties of the Acridone. Journal of Physics: Conference Series, 2322(1), 012075.

- Demeunynck, M., & Constant, J. F. (2004). Natural and synthetic acridines/acridones as antitumor agents: their biological activities and methods of synthesis. MOST Wiedzy.

-

2,7-dibromo-9,9-dimethyl-10H-acridine. (n.d.). Chemical Product. Retrieved from [Link]

- Synthesis of several 2,7-dibromoacridine derivatives, including 4-[2-(succinimidyloxycarbonyl)ethyl]phenyl 2,7-dibromo-10-methylacridinium-9-carboxylate trifluoromethanesulfonate. (2024, December 16).

-

9(10H)-Acridinone, 10-methyl- (CAS 719-54-0). (n.d.). Cheméo. Retrieved from [Link]

- Kiani, M., Halladj, R., & Pourmortazavi, S. M. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578.

- MILD AND EFFICIENT ONE-POT SYNTHESIS OF SOME NOVEL ACRIDINE DERIVATIVES AS POTENTIAL ANTIBACTERIAL AGENTS. (2012, June 30). International Journal of Pharmaceutical Sciences Review and Research.

- Jouyban, A. (2026, January 5).

- Solubility Profile of 2,7-Diiodophenanthrene-9,10-dione in Organic Solvents: A Technical Guide. (n.d.). Benchchem.

Sources

- 1. 2,7-Dibromo-10-methylacridone = 95 17014-39-0 [sigmaaldrich.com]

- 2. Making sure you're not a bot! [mostwiedzy.pl]

- 3. jocpr.com [jocpr.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. physchemres.org [physchemres.org]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 8. 578-95-0 CAS MSDS (9(10H)-ACRIDONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. scribd.com [scribd.com]

- 12. chemistrysh.com [chemistrysh.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

history of acridinium photocatalyst precursors

An In-Depth Technical Guide to the History and Development of Acridinium Photocatalyst Precursors

Abstract

The ascent of visible-light photoredox catalysis has profoundly reshaped the landscape of modern organic synthesis, offering mild and selective pathways to reactive intermediates. While initially dominated by precious metal complexes of iridium and ruthenium, the field has increasingly pivoted towards sustainable, metal-free organic dyes. Among these, acridinium salts have emerged as a uniquely powerful and versatile class of photocatalysts. This guide traces the historical evolution of acridinium photocatalyst precursors, from their conceptual origins in physical organic chemistry to their current status as sophisticated tools for synthetic innovation. We will explore the key structural modifications, synthetic strategies, and mechanistic discoveries that have defined this journey, providing researchers and drug development professionals with a comprehensive understanding of the causality behind the design and application of these remarkable catalysts.

The Genesis: Beyond Metal Complexes

For decades, the engine of photoredox catalysis was powered by transition-metal complexes, particularly those of ruthenium and iridium.[1][2] Their long excited-state lifetimes and tunable redox properties made them the workhorses of the field.[2][3] However, the high cost and low crustal abundance of these precious metals presented significant barriers to their large-scale industrial application, prompting a search for sustainable alternatives.[2][4]

Organic dyes, long studied for their light-absorbing properties, offered an attractive solution.[5] Early examples like eosin Y demonstrated promise, but it was the pioneering work of Professor Shunichi Fukuzumi that introduced the acridinium scaffold to the photoredox community, setting the stage for a new era in organocatalysis.[3][6][7]

The Fukuzumi Catalyst: A Seminal Discovery

The story of acridinium photocatalysts begins with the 9-mesityl-10-methylacridinium ion (often denoted as [Mes-Acr-Me]⁺), a molecule originally designed not as a catalyst, but as a model system for studying photoinduced electron transfer.[8][9][10] Fukuzumi and his colleagues developed this donor-acceptor dyad to investigate the formation of long-lived charge-transfer states.[8][9] The design was deliberate: upon excitation, an intramolecular electron transfer occurs from the electron-rich mesitylene (donor) moiety to the acridinium (acceptor) core, creating a persistent electron-transfer state.[9]

This unique photophysics endowed the molecule with a remarkably high excited-state reduction potential (E*₁⸝₂ ≈ +2.06 V vs. SCE), making it a potent single-electron oxidant capable of activating substrates inaccessible to many metal-based catalysts.[4][5] The Nicewicz group later popularized this catalyst, demonstrating its broad utility in a variety of transformations, most notably in the anti-Markovnikov hydrofunctionalization of olefins.[4]

Structural Causality: Why the Mesityl Group?

The choice of the 9-mesityl group was a critical design element rooted in enhancing stability.[11] The C9 position of the acridinium core is highly electrophilic and susceptible to nucleophilic attack, a primary pathway for catalyst decomposition or "bleaching".[6] The bulky mesityl ring provides steric shielding, physically obstructing the approach of nucleophiles and thereby increasing the catalyst's operational stability.[11]

Workflow: Classical Synthesis of [Mes-Acr-Me]⁺ Precursors

The traditional synthesis relies on the addition of an organometallic reagent to an N-methylacridone precursor, followed by acid-mediated dehydration.[8][12]

Caption: Classical synthesis of the Fukuzumi catalyst.

The Second Generation: Engineering for Robustness and Tunability

While revolutionary, the first-generation Fukuzumi catalyst had its limitations. Under certain conditions, it was prone to decomposition via dealkylation of the N-methyl group or nucleophilic addition, despite the mesityl shield.[4][8] This spurred a wave of research, primarily led by the Nicewicz group, focused on engineering a more robust and tunable acridinium scaffold.[6]

This effort led to two key structural modifications that define the second generation of acridinium photocatalysts:

-

N-Arylation: The labile N-methyl group was replaced with a more robust N-phenyl group. This substitution prevents catalyst bleaching via dealkylation pathways.[4][8]

-

Core Fortification: Bulky tert-butyl groups were installed at the 3 and 6 positions of the acridinium core. This addition provides further steric hindrance, blocking nucleophilic attack on the aromatic scaffold itself and enhancing chemical stability.[6][8]

These changes culminated in catalysts like 9-mesityl-3,6-di-tert-butyl-10-phenylacridinium, which offered significantly improved stability and performance.[6] Further research demonstrated that adding electron-donating groups (e.g., methoxy) to the acridinium core could modulate the catalyst's redox potentials and extend its excited-state lifetime, allowing for fine-tuning of its properties for specific applications.[4][11]

Caption: Structural evolution of acridinium photocatalysts.

Modern Synthetic Methodologies

The demand for structurally diverse and more robust catalysts rendered classical synthetic routes inefficient.[8] Traditional methods often required harsh conditions, sensitive organometallic reagents, and multiple challenging steps.[6][8] This led to the development of more modular and scalable synthetic strategies.

-

Friedel-Crafts Approach: A one-step synthesis was developed involving the Friedel-Crafts reaction between a triarylamine precursor and a benzoyl chloride derivative, which proved highly efficient for creating tetrasubstituted acridinium cores.[8][11]

-

Xanthylium Salt Conversion: A particularly innovative two-step method involves the initial formation of a xanthylium salt, which is then efficiently converted into the corresponding acridinium salt via condensation with an aniline.[8][11][13] This approach is a marked improvement in terms of step economy, yield, and scalability.[8]

-

Late-Stage C-H Functionalization: To rapidly access libraries of catalysts with diverse properties, methods for late-stage C-H alkylation of the acridinium core have been developed. This allows for fine-tuning of the catalyst's electronic and steric properties without requiring a complete de novo synthesis for each new derivative.[6]

Protocol: Synthesis of an Advanced Acridinium Catalyst via Xanthylium Intermediate

This protocol is adapted from the improved synthesis of highly stable acridinium photocatalysts.[8]

Step 1: Synthesis of the Xanthylium Precursor

-

A solution of the biaryl ether precursor is prepared in an anhydrous solvent like THF and cooled to -78 °C under an inert atmosphere (e.g., Argon).

-

Two equivalents of a strong base (e.g., s-BuLi) are added dropwise to perform a double directed ortho-lithiation. The reaction is stirred for several hours at low temperature.

-

An electrophile, such as an aromatic ester (e.g., methyl benzoate), is added to the solution of the 1,5-bifunctional nucleophile.

-

The reaction is allowed to warm to room temperature and stirred until completion.

-

Workup is performed by quenching with an acid (e.g., HBF₄•OEt₂), which facilitates dehydration and formation of the xanthylium tetrafluoroborate salt. The product is typically isolated by filtration.

Step 2: Conversion to Acridinium Salt

-

The isolated xanthylium salt is suspended in a suitable solvent (e.g., dichloroethane).

-

The desired aniline derivative (e.g., 2,4,6-trimethylaniline) is added to the suspension.

-

The mixture is heated to reflux for several hours. The progress of the reaction can be monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is cooled, and the acridinium salt product is isolated, often by precipitation and filtration, and washed with a non-polar solvent like diethyl ether.

A New Paradigm: The Acridine Radical as a Super-Photoreductant

For years, the catalytic cycle of acridinium salts was understood primarily through an oxidative quenching pathway. The photoexcited acridinium (Acr⁺) oxidizes a substrate, generating the one-electron reduced acridinyl radical (Acr•), which is then oxidized back to the ground state Acr⁺ to close the loop.[14]

A groundbreaking discovery by the Nicewicz group revealed that the acridinyl radical was not just a transient intermediate but a remarkably stable species that could be harnessed for a completely different catalytic cycle.[14][15] They found that this radical could absorb a second photon, promoting it to an excited state (Acr•*) that is an exceptionally potent single-electron reductant.[5][14]

Mechanistic studies revealed that this excited radical populates a twisted intramolecular charge transfer (TICT) state, resulting in a reducing power (E₁⸝₂ ≈ -3.36 V vs. SCE) more negative than that of elemental lithium.[5][14] This discovery transformed acridinium catalysts from being solely photooxidants into dual-function systems capable of acting as potent photoreductants in the presence of a sacrificial electron donor.[5][16]

Caption: Dual oxidative and reductive catalytic cycles.

Comparative Data of Key Acridinium Photocatalysts

The structural evolution of acridinium catalysts has led to a wide range of photophysical and electrochemical properties. The table below summarizes key data for representative catalysts, illustrating the impact of structural modifications.

| Catalyst ID | Common Name/Description | Ground State Potential E₁⸝₂(C/C⁻) (V vs SCE) | Excited State Potential E₁⸝₂(C/C⁻) (V vs SCE) | Excited State Lifetime (ns) | Key Features |

| 1 | Fukuzumi Catalyst ([Mes-Acr-Me]⁺) | -0.57 | +2.06 | ~9 (singlet) | First generation, strong oxidant.[4] |

| 2 | Nicewicz Catalyst ([Mes-Acr-Ph]⁺ with tBu) | -0.50 | +2.08 | 10.3 | N-aryl and tert-butyl groups for high stability.[4][6] |

| 3 | Tetramethoxy-substituted Acridinium | -0.84 | +1.63 | 18.7 | Electron-donating groups, more reducing ground state.[4] |

| 4 | Acridinyl Radical ([Mes-Acr-Ph]•) | N/A | -3.36 | N/A | Super-photoreductant upon excitation.[5][14] |

Note: Values are approximate and can vary based on solvent and experimental conditions.

Conclusion and Future Outlook

The is a compelling narrative of rational design and serendipitous discovery. From Fukuzumi's foundational studies on electron transfer to the engineering of robust, second-generation catalysts and the paradigm-shifting discovery of the acridine radical's photoreductive power, the field has continuously evolved.[6][8][14] This journey has transformed a class of physical organic curiosities into indispensable tools for modern synthesis.

Future research will likely focus on developing even more sophisticated and modular synthetic routes to access novel acridinium structures.[6][17] The fine-tuning of photophysical properties through late-stage functionalization will enable the creation of bespoke catalysts for highly specific and challenging transformations.[6] Furthermore, the exploration of the unique reactivity of the acridine radical excited state continues to open new frontiers in reductive catalysis, promising innovative solutions for drug development and materials science.[16][18] The story of the acridinium photocatalyst is far from over; it is a vibrant and expanding field with a bright future.

References

-

Onuska, N. P. R., et al. (2018). Synthesis and Characterization of Acridinium Dyes for Photoredox Catalysis. ACS Catalysis. Available at: [Link][8]

-

Joshi-Pangu, A., et al. (2016). Acridinium-Based Photocatalysts: A Sustainable Option in Photoredox Catalysis. The Journal of Organic Chemistry. Available at: [Link][4]

-

Chen, W., et al. (2021). Synthesis of Acridinium Photocatalysts via Site-Selective C–H Alkylation. CCS Chemistry. Available at: [Link][6]

-

Nicewicz Laboratory. Organic Photoredox Catalysis. University of North Carolina at Chapel Hill. Available at: [Link][5]

-

Ghosh, I., et al. (2021). Acridinium Salts and Cyanoarenes as Powerful Photocatalysts: Opportunities in Organic Synthesis. Angewandte Chemie International Edition. Available at: [Link][19]

-

Sparr, C., et al. (2022). Synthesis and Applications of Acridinium Salts (Update 2022). Science of Synthesis. Available at: [Link][13]

-

Singh, P. P., et al. (2023). Visible-light acridinium-based organophotoredox catalysis in late-stage synthetic applications. RSC Advances. Available at: [Link][3][7][20]

-

MacKenzie, I. A., et al. (2020). Discovery and Characterization of Acridine Radical Photoreductants. Nature. Available at: [Link][14]

-

Fischer, C., et al. (2020). Design and application of aminoacridinium organophotoredox catalysts. Chemical Communications. Available at: [Link][11]

-

Liang, Y. S. (2023). Acridinium Catalysis in Total Synthesis and Ketone-Olefin Coupling. University of North Carolina at Chapel Hill. Available at: [Link][16]

-

Request PDF. Synthesis and Characterization of Acridinium Dyes for Photoredox Catalysis. Available at: [Link][21]

-

Nicewicz Laboratory. (2020). Discovery and Characterization of an Acridine Radical Photoreductant. University of North Carolina at Chapel Hill. Available at: [Link][15]

-

Strieth-Kalthoff, F., et al. (2022). Acridine Photocatalysis: Insights into the Mechanism and Development of a Dual-Catalytic Direct Decarboxylative Conjugate Addition. Journal of the American Chemical Society. Available at: [Link][22]

-

Doyle Group. (2025). Diversification of acridinium photocatalysts. UCLA. Available at: [Link][23]

-

Žurauskas, J., et al. (2023). Electron-Poor Acridones and Acridiniums as Super Photooxidants in Molecular Photoelectrochemistry by Unusual Mechanisms. Angewandte Chemie International Edition. Available at: [Link][24]

-

Larionov, E., et al. (2018). Acridine Photocatalysis: Insights into the Mechanism and Development of a Dual-Catalytic Direct Decarboxylative Conjugate Addition. Journal of the American Chemical Society. Available at: [Link][25]

-

Unlocking Photocatalytic Activity of Acridinium Salts by Anion-Binding Co-Catalysis. Chemistry – A European Journal. Available at: [Link][26]

-

Romero, N. A., & Nicewicz, D. A. (2016). Organic Photoredox Catalysis. Chemical Reviews. Available at: [Link][1]

-

Mondal, S., et al. (2025). Acridinium Photo-Catalyzed Monofluoromethyl Radical Cascade Reaction of Alkenes with Iodine(III) Reagent: A Mechanistic Study. ChemRxiv. Available at: [Link][18]

-

IOCB Prague. (2023). Acridinium salts as potent photooxidants. Available at: [Link][27]

-

Vapourtec. (2016). Acridinium-Based Photocatalysts: A Sustainable Option in Photoredox Catalysis. Available at: [Link][2]

-

Fukuzumi, S., & Ohkubo, K. (2014). Selective photocatalytic reactions with organic photocatalysts. Chemical Science. Available at: [Link][9]

-

Mondal, S., et al. (2023). 9-mesityl-10-methylacridinium perchlorate (Mes-Acr-Me+ClO4−) as a novel metal-free donor–acceptor (D–A) photocatalyst. RSC Advances. Available at: [Link][28]

-

Google Patents. (2016). Method of producing 9-mesityl-10-methyl acridinium salt. Available at: [12]

-

Ohkubo, K. (2015). 9-Mesityl-10-methylacridinium Perchlorate. e-EROS Encyclopedia of Reagents for Organic Synthesis. Available at: [Link][10]

-

PubChem. 9-Mesityl-10-methylacridinium Perchlorate. Available at: [Link][29]

Sources

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. vapourtec.com [vapourtec.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Organic Photoredox Catalysis — Nicewicz Laboratory [nicewiczlaboratory.com]

- 6. chinesechemsoc.org [chinesechemsoc.org]

- 7. Visible-light acridinium-based organophotoredox catalysis in late-stage synthetic applications - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01364B [pubs.rsc.org]

- 8. Synthesis and Characterization of Acridinium Dyes for Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selective photocatalytic reactions with organic photocatalysts - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Design and application of aminoacridinium organophotoredox catalysts - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC08524F [pubs.rsc.org]

- 12. RU2582126C1 - Method of producing 9-mesityl-10-methyl acridinium salt - Google Patents [patents.google.com]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

- 14. Discovery and Characterization of Acridine Radical Photoreductants - PMC [pmc.ncbi.nlm.nih.gov]

- 15. communities.springernature.com [communities.springernature.com]

- 16. Dissertation or Thesis | Acridinium Catalysis in Total Synthesis and Ketone-Olefin Coupling | ID: gh93h8780 | Carolina Digital Repository [cdr.lib.unc.edu]

- 17. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 18. chemrxiv.org [chemrxiv.org]

- 19. Acridinium Salts and Cyanoarenes as Powerful Photocatalysts: Opportunities in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Visible-light acridinium-based organophotoredox catalysis in late-stage synthetic applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. Acridine/Lewis Acid Complexes as Powerful Photocatalysts: A Combined Experimental and Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 23. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

- 24. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 25. Acridine Photocatalysis: Insights into the Mechanism and Development of a Dual-Catalytic Direct Decarboxylative Conjugate Addition - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Acridinium salts as potent photooxidants [uochb.cz]

- 28. 9-mesityl-10-methylacridinium perchlorate (Mes-Acr-Me+ClO4−) as a novel metal-free donor–acceptor (D–A) photocatalyst: visible-light-induced access to tetrahydrobenzo[b]pyran scaffolds through a single-electron transfer (SET) pathway [cris.ute.edu.ec]

- 29. 9-Mesityl-10-methylacridinium Perchlorate | C23H22ClNO4 | CID 15953479 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

synthesis of 9-mesityl-10-methylacridinium from 2,7-dibromo precursor

Executive Summary & Strategic Rationale

The target molecule, 2,7-dibromo-9-mesityl-10-methylacridinium tetrafluoroborate , is a high-value derivative of the standard Fukuzumi catalyst.[1] The introduction of bromine atoms at the 2,7-positions serves two critical functions:

-

Electronic Tuning: The electron-withdrawing nature of the halogens anodically shifts the reduction potential (

), enhancing the oxidizing power of the excited state ( -

Synthetic Utility: The aryl bromides provide a handle for late-stage functionalization via Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling the immobilization of the catalyst onto polymers or electrode surfaces.[1]

This protocol details a robust, scalable synthesis starting from the 2,7-dibromoacridone precursor.[1] Unlike routes starting from acridine, this "Acridone Route" utilizes a dehydrative aromatization strategy that avoids the use of external oxidants (e.g., DDQ, chloranil), thereby minimizing byproduct formation and simplifying purification.

Retrosynthetic Analysis & Workflow

The synthesis is divided into two distinct phases to ensure regiochemical control and maximize yield.

Figure 1: Strategic workflow for the synthesis of the target acridinium salt via the acridone pathway.

Detailed Experimental Protocols

Phase 1: Synthesis of 2,7-Dibromo-10-methylacridone

Objective: To install the N-methyl group on the acridone core.[1] Methylating before the Grignard addition is crucial; it prevents N-maghesiation (which would consume 1 equivalent of Grignard) and facilitates the final aromatization.[1]

Reagents & Stoichiometry:

| Reagent | Equiv. | Role |

|---|---|---|

| 2,7-Dibromoacridone | 1.0 | Precursor |

| Sodium Hydride (60% in oil) | 1.5 | Base |

| Methyl Iodide (MeI) | 2.0 | Electrophile |

| DMF (Anhydrous) | 0.2 M | Solvent |[1]

Protocol:

-

Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and argon inlet.

-

Deprotonation: Charge the flask with 2,7-dibromoacridone (1.0 equiv) and anhydrous DMF. Cool to 0 °C in an ice bath. Carefully add NaH (1.5 equiv) portion-wise. Evolution of

gas will be observed.[1]-

Critical Check: Stir at 0 °C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes. The suspension should turn into a vibrant yellow/orange solution, indicating anion formation.

-

-

Alkylation: Cool back to 0 °C. Add Methyl Iodide (2.0 equiv) dropwise via syringe.

-

Reaction: Allow the mixture to warm to RT and stir for 4–6 hours. Monitor by TLC (SiO2, 20% EtOAc/Hexanes).[1] The starting material (

) should disappear, replaced by a higher -

Workup: Quench carefully with ice-cold water. The product will precipitate as a yellow solid.[1]

-

Purification: Filter the solid. Wash copiously with water (to remove DMF/NaI) and cold hexanes.[1] Dry under high vacuum.[1]

Phase 2: Grignard Addition & Dehydrative Aromatization

Objective: Installation of the mesityl group and conversion to the acridinium salt.[3][4][5] Safety Note: This step involves the generation of a carbocation.[6] Moisture control is critical until the acid quench.

Reagents & Stoichiometry:

| Reagent | Equiv. | Role |

|---|---|---|

| 2,7-Dibromo-10-methylacridone | 1.0 | Intermediate from Phase 1 |

| Mesitylmagnesium Bromide | 2.5 | Nucleophile (1.0 M in THF) |

| HBF

Protocol:

-

Grignard Addition:

-

Place the N-methylacridone intermediate (1.0 equiv) in a flame-dried Schlenk flask under Argon. Add anhydrous THF.

-

Note: The starting material has limited solubility in THF but will dissolve as the reaction proceeds.

-

Add Mesitylmagnesium Bromide (2.5 equiv) dropwise at RT.[1]

-

Reflux the mixture at 65 °C for 12–16 hours. The solution will darken, indicating the formation of the magnesium alkoxide species.

-

-

Dehydration (The "Fukuzumi" Workup):

-

Cool the reaction mixture to 0 °C.

-

Crucial Step: Slowly add HBF

Et -

Mechanism:[1][2][3][6] The acid protonates the alkoxide, leading to the loss of water (

) and the formation of the aromatic acridinium cation. -

Stir at RT for 1 hour. The mixture should turn a deep yellow/green fluorescent color.

-

-

Isolation:

-

Purification (Trituration):

-

Dissolve the crude solid in a minimum amount of Dichloromethane (DCM).[1]

-

Precipitate again by adding Et

O. Repeat this DCM/Et -

Final Polish: Wash the filter cake with water (to remove inorganic salts) and then pentane.[1]

-

Dry under high vacuum at 40 °C.[1]

-

Mechanistic Insight

The success of this protocol relies on the stability of the acridinium cation. Unlike the synthesis of neutral acridines, which requires an oxidation step (

Figure 2: Mechanistic pathway.[1] The driving force for the final step is the restoration of aromaticity in the central ring.

Quality Control & Characterization

Validation Parameters:

-

Appearance: Bright yellow crystalline solid.[1]

-

Solubility: Soluble in MeCN, Acetone, DMSO. Insoluble in Et

O, Hexanes.[1]

Spectroscopic Signature (

-

Acridinium Core: Look for the downfield shift of the aromatic protons (especially H1/H8) due to the cationic nitrogen.

-

N-Methyl: A sharp singlet around

4.8–5.0 ppm.[1] -

Mesityl Group:

-

Ortho-Methyls: Singlet (~1.8–2.0 ppm, 6H). Shielded by the acridinium ring current due to the orthogonal twist.

-

Para-Methyl:[1] Singlet (~2.4 ppm, 3H).

-

Aromatic Mesityl H: Singlet (~7.1–7.2 ppm, 2H).

-

Troubleshooting:

-

Issue: Product is an oil/gum.[1]

-

Solution: This indicates residual solvent or Mg salts.[1] Redissolve in minimal DCM and precipitate slowly into rapidly stirring Et

O. -

Solution: Ensure the Grignard reagent is fresh.[1] Steric hindrance between the 2,7-bromo substituents and the incoming Mesityl group can slow the reaction; extend reflux time to 24h if necessary.

References

-

Original Acridinium Catalyst Design: Kotani, H., Ohkubo, K., & Fukuzumi, S. (2004). J. Am. Chem. Soc., 126(49), 15999–16006.[1]

-

Functionalization & 2,7-Analogs: Nicewicz, D. A., & Hamilton, D. S. (2014).[1] Synlett, 25(09), 1191–1196. (Reviews synthesis of substituted acridiniums).

-

Synthesis of 2,7-Dibromo Precursors: Smith, K., & El-Hiti, G. A. (2024).[1][2] Arkivoc, 2024(1), 307.[2] (Detailed handling of 2,7-dibromoacridine derivatives).

-

Commercial Reference & Properties: Sigma-Aldrich Product No. 2635339-83-0 (2,7-Dibromo-9-mesityl-10-methylacridinium tetrafluoroborate).[1][7][8] [1]

Sources